2-Naphthoic acid

Description

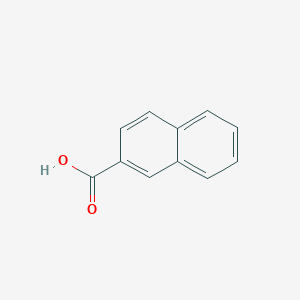

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBYKYZJUGYBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059078 | |

| Record name | 2-Naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline] | |

| Record name | 2-Naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

205 °C | |

| Record name | 2-Naphthoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-09-4 | |

| Record name | 2-Naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG01V0W2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Naphthoic Acid for Advanced Research

For Immediate Release: A detailed examination of the core chemical, physical, and biological properties of 2-Naphthoic acid, tailored for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of its fundamental characteristics, experimental applications, and involvement in key biological pathways.

Core Properties of this compound

This compound, a naphthalene derivative with a carboxyl group at the second position, serves as a critical building block in organic synthesis and drug discovery. Its rigid, planar structure and fluorescent nature make it a versatile scaffold for developing novel chemical entities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for experimental design and execution.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₈O₂ | [1][2] |

| Molar Mass | 172.18 g/mol | [1][2] |

| Appearance | White to beige crystalline powder or solid | [1][3] |

| Melting Point | 183 - 187 °C | [1][3] |

| Boiling Point | > 300 °C | [1][3] |

| pKa | ~4.17 - 4.2 at 25°C | [1][4] |

| Solubility | Soluble in alcohol, diethyl ether, methanol, and ethyl acetate. Slightly soluble in hot water and very slightly soluble in cold water. | [1][5][6] |

| Flash Point | 205 °C | [1][3] |

| CAS Number | 93-09-4 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

| Spectrum | Key Features | Citations |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring and a downfield signal for the carboxylic acid proton are observed. | [7][8] |

| ¹³C NMR | Characteristic signals for the carbon atoms of the naphthalene ring and the carbonyl carbon are present. | [7] |

| IR | A strong carbonyl (C=O) stretching band is typically observed around 1680-1700 cm⁻¹. | [9] |

| UV-Vis | Exhibits absorption maxima at approximately 236 nm, 280 nm, and 334 nm in acidic mobile phases. | [10] |

Experimental Protocols

The following sections detail standardized procedures for the synthesis, purification, and common reactions of this compound.

Synthesis of this compound via Haloform Reaction

This protocol describes a common laboratory-scale synthesis from methyl β-naphthyl ketone.[11]

-

Preparation of Hypochlorite Solution: In a 3-liter flask, dissolve 184 g of sodium hydroxide in approximately 300-400 mL of water. Add enough ice to bring the total volume to about 1.5 liters. Pass chlorine gas through the solution while maintaining the temperature below 0°C with a salt-ice bath until the solution is neutral to litmus. Then, add a solution of 34 g of sodium hydroxide in 50 mL of water.[11]

-

Oxidation Reaction: Warm the hypochlorite solution to 55°C in a flask equipped with a thermometer and a stirrer. Add 85 g of methyl β-naphthyl ketone. Stir the mixture vigorously. The temperature will rise exothermically; maintain it at 60–70°C by cooling in an ice bath. After the initial exothermic reaction subsides (30-40 minutes), continue stirring for another 30 minutes.[11]

-

Work-up: Destroy any excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 200 mL of water.[11] After cooling to room temperature, transfer the mixture to a larger beaker and carefully acidify with 200 mL of concentrated hydrochloric acid to precipitate the crude this compound.[11]

-

Purification: Collect the crude acid by filtration on a Büchner funnel, wash with water, and dry. Recrystallize the dried acid from 95% ethanol to obtain pure this compound.[11]

Purification by Recrystallization

This protocol outlines the general procedure for purifying crude this compound.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Filtration: Hot filter the solution to remove insoluble impurities and activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.[11]

Esterification of this compound

This protocol describes a general Fischer esterification method.

-

Reaction Setup: In a round-bottom flask, suspend this compound in an excess of the desired alcohol (e.g., ethanol), which acts as both reactant and solvent.[12]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[12]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate.[12]

-

Purification: Wash the organic solution sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.[12]

Amide Synthesis from this compound

This protocol details a common method for amide bond formation.

-

Acid Chloride Formation: Convert this compound to its corresponding acyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

-

Amidation: In a separate flask, dissolve the desired amine in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) and add a non-nucleophilic base like triethylamine. Cool the solution in an ice bath.[13]

-

Reaction: Slowly add the 2-naphthoyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.[13]

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the resulting amide by recrystallization or column chromatography.[13]

Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant biological activity, positioning them as interesting scaffolds in drug discovery.

Modulation of NMDA Receptors

This compound and its derivatives have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[4][14] Over-activation of these receptors is implicated in various neurological conditions.[4][14] Structure-activity relationship studies have shown that substitutions on the naphthalene ring, particularly at the 3-position, can influence the inhibitory activity and subtype selectivity of these compounds.[4][14]

Nuclear Receptor Interactions

The this compound scaffold is present in ligands for various nuclear receptors, which are key regulators of gene expression.

-

P2Y₁₄ Receptor Antagonists: Derivatives of 4-phenyl-2-naphthoic acid have been developed as selective antagonists for the P2Y₁₄ receptor, which is involved in inflammatory responses.[15] These antagonists are being explored for their potential therapeutic applications in inflammatory and metabolic diseases.[15]

-

Aryl Hydrocarbon Receptor (AhR) Agonists: Certain hydroxylated and carboxylated naphthoic acids, related to the bacterial metabolite 1,4-dihydroxy-2-naphthoic acid, can act as agonists for the Aryl Hydrocarbon Receptor (AhR).[16] The AhR pathway is involved in regulating responses to environmental stimuli and plays a role in gut immunity.[16]

The general mechanism of action for a ligand-activated nuclear receptor, such as those targeted by this compound derivatives, is depicted below.

Caption: General signaling pathway for a Type II nuclear receptor activated by a this compound derivative.

Experimental and Drug Discovery Workflow

The development of new therapeutic agents based on the this compound scaffold typically follows a structured workflow from initial design to preclinical evaluation.

Caption: A representative workflow for drug discovery based on the this compound scaffold.

References

- 1. Page loading... [guidechem.com]

- 2. CN106431886A - Preparation method of 2-naphthonic acid - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1867629A2 - Method for producing naphthalene carboxylic acid amide compound - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CN102173988B - Purification method of 6-hydroxyl-2-naphthoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Naphthalene-2-Carboxylic Acid

Naphthalene-2-carboxylic acid, also known as 2-naphthoic acid, is an aromatic organic compound with the chemical formula C₁₁H₈O₂. It consists of a naphthalene ring substituted with a carboxylic acid group at the C2 position. This compound serves as a crucial intermediate in organic synthesis, including the production of dyes and plant growth regulators.[1][2] Its structural properties also make it a subject of interest in medicinal chemistry; for instance, it has been identified as a noncompetitive N-methyl-D-aspartate (NMDA) receptor inhibitor. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

Core Physicochemical Properties

The key physicochemical data for naphthalene-2-carboxylic acid are summarized in the table below, providing a quantitative overview of its fundamental characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₂ | [1][3][4] |

| Molecular Weight | 172.18 g/mol | [1][5][6] |

| Appearance | White to beige crystalline powder or flakes | [1] |

| Melting Point | 185-187 °C | [1] |

| Boiling Point | >300 °C | [1][5] |

| Flash Point | 205 °C | [1][6] |

| Water Solubility | <0.5 g/L (at 20 °C) | [1][7] |

| Solubility (Organic) | Soluble in alcohol, diethyl ether, methanol, ethyl acetate, and DMSO.[1][2][8] Slightly soluble in hot water.[2] | |

| Acid Dissociation Constant (pKa) | 4.17 - 4.2 (at 25 °C) | [1][6][9] |

| Vapor Pressure | 5.63 x 10⁻⁵ mmHg (at 25 °C) | [1] |

| Density | 1.08 g/cm³ | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducing and verifying data. The following sections outline standard experimental protocols relevant to naphthalene-2-carboxylic acid.

Determination of Solubility Class

A systematic approach is used to determine the solubility class of an organic compound, which provides insights into its functional groups and molecular size.[10][11]

Materials:

-

Naphthalene-2-carboxylic acid

-

Micro test tubes

-

Spatula and Pasteur pipette

-

Solvents: Deionized water, 5% NaOH (w/v), 5% NaHCO₃ (w/v), 5% HCl (v/v), concentrated H₂SO₄, diethyl ether.

Procedure:

-

Water Solubility: Place approximately 25 mg of the compound into a micro test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves, it is water-soluble.[10] Given its known properties, naphthalene-2-carboxylic acid will be insoluble.

-

5% NaOH Solubility: To a fresh, water-insoluble sample (25 mg), add 0.75 mL of 5% NaOH solution. Observe for dissolution. Naphthalene-2-carboxylic acid, being a carboxylic acid, will react to form the water-soluble sodium salt (sodium 2-naphthoate) and thus will dissolve.[11]

-

5% NaHCO₃ Solubility: To a fresh, water-insoluble sample (25 mg), add 0.75 mL of 5% NaHCO₃ solution.[10] Carboxylic acids are strong enough to react with sodium bicarbonate, producing CO₂ gas (effervescence) and the soluble sodium salt. This test distinguishes strong acids (like carboxylic acids) from weak acids (like most phenols).[11]

-

5% HCl Solubility: This test is for basic compounds (e.g., amines) and is not relevant for an acidic compound like naphthalene-2-carboxylic acid.[10]

-

Concentrated H₂SO₄ Solubility: Compounds that are insoluble in the other solvents but contain functional groups with oxygen or nitrogen atoms will often dissolve in cold, concentrated sulfuric acid.[11] This test indicates the presence of a functional group.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[12][13]

Materials:

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized NaOH solution (e.g., 0.1 M)

-

Naphthalene-2-carboxylic acid

-

Suitable solvent (e.g., a water-methanol mixture to ensure solubility)

Procedure:

-

Sample Preparation: Accurately weigh a sample of naphthalene-2-carboxylic acid and dissolve it in a known volume of the chosen solvent in a beaker.

-

Titration Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[12]

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Equivalence Point: Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).[13]

-

pKa Determination: Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pH at the half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[12]

Spectroscopic Analysis

Spectroscopic methods provide information about the chemical structure and electronic properties of the molecule.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of naphthalene-2-carboxylic acid is typically measured in a solvent like ethanol or an acidic mobile phase. It shows characteristic absorption maxima that correspond to the electronic transitions within the aromatic naphthalene system.[3] Reported absorption maxima are at 236 nm, 280 nm, and 334 nm.[14] The spectrum can be influenced by the pH of the medium due to the ionization of the carboxylic acid group.[14][15]

-

Infrared (IR) Spectroscopy: An IR spectrum reveals the functional groups present in the molecule. For naphthalene-2-carboxylic acid, key characteristic absorption bands include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and multiple peaks corresponding to the C=C and C-H bonds of the aromatic naphthalene ring.[6][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the detailed carbon-hydrogen framework. The ¹H NMR spectrum would show distinct signals for the protons on the naphthalene ring, with their chemical shifts and splitting patterns providing information about their positions. A broad singlet far downfield would correspond to the acidic proton of the carboxyl group. The ¹³C NMR spectrum would show signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility class of an organic compound like naphthalene-2-carboxylic acid.

Caption: Workflow for solubility classification of an organic compound.

References

- 1. naphthalene-2-carboxylic acid [chembk.com]

- 2. This compound [chembk.com]

- 3. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 4. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-naphthalenecarboxylic acid - ChemInfo Public [recherche.chemikalieninfo.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. web.williams.edu [web.williams.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 15. Biological activity, pH dependent redox behavior and UV-Vis spectroscopic studies of naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Naphthalenecarboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) and related physicochemical properties of 2-Naphthoic acid. It also delves into its biological activity as a modulator of N-methyl-D-aspartate (NMDA) receptors, a critical target in drug development. This document includes detailed experimental methodologies and visual representations of key concepts to support advanced research and development.

Core Physicochemical Data: pKa and Dissociation Constant

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH, influencing its solubility, membrane permeability, and biological interactions. The pKa of this compound has been determined by various methods, with reported values converging in a narrow range. The dissociation constant (Ka) is derived from the pKa value and provides a direct measure of the acid's strength.

| Parameter | Value | Source |

| pKa | 4.17 (at 25°C) | [1][2] |

| 4.18 | [3] | |

| 4.2 | [4] | |

| Average pKa | 4.18 | |

| Dissociation Constant (Ka) | 6.58 x 10⁻⁵ | Calculated from average pKa |

Note: The dissociation constant (Ka) was calculated using the formula: Ka = 10-pKa.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The following is a detailed protocol for the determination of the pKa of an aromatic carboxylic acid, such as this compound, using potentiometric titration. This method relies on monitoring the pH of a solution of the acid as a standardized base is incrementally added.

I. Materials and Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers and volumetric flasks

II. Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.[1] If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, and the final volume adjusted with deionized water.

-

Add a sufficient amount of KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[1]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using standard buffer solutions of at least two different pH values (e.g., pH 4.00 and 7.00) to ensure accurate measurements.

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.[1]

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Begin stirring the solution at a constant, gentle rate.

-

Start the titration by adding the standardized 0.1 M NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point (for this compound, this will be in the basic pH range).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative plot corresponds to the equivalence point.

-

The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Logical Workflow for Potentiometric Titration

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Inhibition of GluN2A-Containing N-Methyl-d-Aspartate Receptors by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Synthesis of 2-Naphthoic Acid from 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-naphthoic acid from 2-methylnaphthalene. This compound is a valuable intermediate in the synthesis of pharmaceuticals, photochemicals, plant growth hormones, and dyes. This document details the prevalent liquid-phase catalytic oxidation method, explores alternative synthetic strategies, and provides detailed experimental protocols and mechanistic insights.

Liquid-Phase Catalytic Oxidation with Co-Mn-Br

The liquid-phase oxidation of 2-methylnaphthalene using a cobalt-manganese-bromide catalyst system in acetic acid is the most common and efficient method for synthesizing this compound. This process is known for its high yield and selectivity.

Reaction Principle and Mechanism

The oxidation proceeds via a free-radical chain mechanism. The Co-Mn-Br catalyst system plays a crucial role in the initiation and propagation of the radical chain reaction. Cobalt and manganese ions cycle between their higher and lower oxidation states (Co(III)/Co(II) and Mn(III)/Mn(II)) to generate radical species that abstract a hydrogen atom from the methyl group of 2-methylnaphthalene. The bromide ions act as a promoter, facilitating the regeneration of the active catalyst species.

The overall reaction is as follows:

A simplified mechanistic pathway is illustrated below. The reaction is initiated by the oxidation of Co(II) to Co(III), which then reacts with bromide to form a bromine radical. This radical abstracts a hydrogen from the methyl group of 2-methylnaphthalene, initiating a radical chain reaction involving oxygen to form the carboxylic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Co-Mn-Br catalyzed oxidation of 2-methylnaphthalene to this compound.

Table 1: Effect of Catalyst Composition on Yield [1]

| Co:Mn:Br Molar Ratio | Yield of this compound (%) |

| 1:1:1 | 85 |

| 1:1:2 | 93 |

| 1:1:3 | 88 |

Reaction Conditions: 120°C, 0.6 MPa, 1% catalyst loading, substrate/solvent (acetic acid) weight ratio of 1:6.

Table 2: Effect of Reaction Temperature on Induction and Reaction Time [1]

| Temperature (°C) | Induction Time (min) | Reaction Time (min) |

| 115 | >300 | - |

| 120 | 40 | 120 |

| 130 | 10 | 90 |

Reaction Conditions: Co-Mn-Br (1:1:2), 0.6 MPa.

Table 3: Effect of Reaction Pressure on Yield [1]

| Pressure (MPa) | Yield of this compound (%) |

| 0.2 | Low |

| 0.4 | Moderate |

| 0.6 | 93 |

| 0.8 | Decreased |

Reaction Conditions: 120°C, Co-Mn-Br (1:1:2).

Table 4: Effect of Water Content on Yield [1]

| Water in Acetic Acid (wt%) | Yield of this compound (%) |

| 0 | ~93 |

| 3 | Decreased |

| 5 | Significantly Decreased |

| 7 | No Reaction |

Reaction Conditions: 120°C, 0.6 MPa, Co-Mn-Br (1:1:2).

Detailed Experimental Protocol[1]

The following protocol is a representative procedure for the synthesis of this compound via Co-Mn-Br catalyzed oxidation.

Materials and Equipment:

-

2-Methylnaphthalene

-

Cobalt acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Sodium bromide (NaBr) or Hydrobromic acid (HBr)

-

Glacial acetic acid

-

5% Sodium hydroxide solution

-

5% Hydrochloric acid solution

-

High-pressure stainless-steel autoclave with a stirrer, gas inlet, and temperature and pressure controls

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Charging the Reactor: A high-pressure reactor is charged with 2-methylnaphthalene, glacial acetic acid (typically in a 1:6 weight ratio of substrate to solvent), and the catalyst components (e.g., cobalt acetate, manganese acetate, and sodium bromide in a 1:1:2 molar ratio, with a total catalyst loading of 1% by weight of the 2-methylnaphthalene).

-

Reaction Execution: The reactor is sealed and pressurized with oxygen to the desired reaction pressure (e.g., 0.6 MPa). The mixture is then heated to the reaction temperature (e.g., 120°C) with constant stirring. The reaction progress is monitored by observing the consumption of oxygen.

-

Work-up and Isolation: Once the oxygen consumption ceases, the reactor is cooled to room temperature and the excess pressure is carefully vented. The reaction mixture is filtered to separate the solid product from the liquid phase containing the dissolved catalyst.

-

Purification: The collected solid is washed multiple times with water to remove any residual acetic acid and catalyst. The washed solid is then dissolved in a 5% aqueous sodium hydroxide solution to form the sodium salt of this compound. Any insoluble impurities are removed by filtration. The clear filtrate is then acidified with a 5% hydrochloric acid solution to precipitate the purified this compound.

-

Drying: The precipitated this compound is collected by filtration, washed with water to remove any inorganic salts, and dried to a constant weight.

Alternative Synthetic Methods

While catalytic oxidation is the predominant method, other synthetic routes for the preparation of this compound from 2-methylnaphthalene have been reported. These methods may be suitable for specific applications or laboratory-scale syntheses.

Oxidation with Potassium Permanganate (KMnO₄)

Potassium permanganate is a strong oxidizing agent that can convert the methyl group of 2-methylnaphthalene to a carboxylic acid. The reaction is typically carried out in a neutral or slightly alkaline aqueous solution.

Experimental Protocol Outline:

-

2-methylnaphthalene is suspended in an aqueous solution of potassium permanganate.

-

The mixture is heated under reflux with vigorous stirring for several hours.

-

During the reaction, the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After the reaction is complete, the hot solution is filtered to remove the manganese dioxide.

-

The filtrate is cooled and acidified with a strong acid (e.g., HCl or H₂SO₄) to precipitate the this compound.

-

The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

A patent describes the use of potassium permanganate to reactivate a Co/Mn/Br catalyst system, suggesting its potent oxidizing power in this context.[2]

Oxidation with Chromic Acid or Dichromate Salts

Chromium(VI) reagents, such as chromic acid (H₂CrO₄) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇), in an acidic medium (e.g., sulfuric acid) can also oxidize 2-methylnaphthalene. However, this method is less favored due to the high toxicity and environmental concerns associated with chromium waste.[3]

Experimental Protocol Outline:

-

A solution of sodium or potassium dichromate in aqueous sulfuric acid is prepared.

-

2-methylnaphthalene is added to the oxidizing solution.

-

The mixture is heated and stirred for a specified period.

-

After the reaction, the mixture is cooled, and the product is isolated, often by extraction with an organic solvent.

-

The crude product is then purified, for example, by recrystallization.

Yields for the oxidation of 2-methylnaphthalene with dichromate to produce 2-methyl-1,4-naphthoquinone are reported to be in the range of 35-40%, with this compound being a potential byproduct.[3]

Oxidation with Nitric Acid (HNO₃)

Dilute nitric acid can be used to oxidize the side chain of alkylnaphthalenes. However, controlling the reaction conditions is critical to avoid nitration of the aromatic ring as a significant side reaction.[4]

Experimental Protocol Outline:

-

2-methylnaphthalene is heated with dilute nitric acid under reflux.

-

The reaction time and temperature must be carefully controlled to favor oxidation over nitration.

-

Upon completion, the reaction mixture is cooled, and the precipitated crude this compound is collected.

-

Purification is necessary to remove any nitrated byproducts.

This method is generally less selective and can lead to a mixture of products, making it less synthetically useful compared to catalytic oxidation.[4]

Oxidation with Ozone (O₃)

Ozonolysis can also be employed for the oxidation of 2-methylnaphthalene. In the presence of a catalyst such as cobalt diacetate and sodium bromide in acetic acid, ozone can selectively oxidize the methyl group to form this compound.[5] In the absence of such catalysts, ozone tends to react with the aromatic ring.[5]

Summary and Comparison of Methods

Table 5: Comparison of Synthetic Methods for this compound

| Method | Oxidizing Agent(s) | Typical Yield (%) | Advantages | Disadvantages |

| Catalytic Oxidation | O₂, Co-Mn-Br catalyst | 85-93 | High yield and selectivity, catalyst can be recycled, economically viable for large scale. | Requires high pressure and temperature, catalyst can be sensitive to impurities. |

| Permanganate Oxidation | KMnO₄ | Moderate | Readily available and inexpensive oxidant, simple procedure. | Stoichiometric use of reagent, formation of large amounts of MnO₂ waste. |

| Dichromate Oxidation | Na₂Cr₂O₇/H₂SO₄ | Moderate | Powerful oxidizing agent. | Highly toxic and carcinogenic chromium waste, environmental concerns. |

| Nitric Acid Oxidation | HNO₃ | Low to Moderate | Inexpensive reagent. | Low selectivity, risk of aromatic nitration, generation of NOx gases. |

| Ozone Oxidation | O₃, Co/Br catalyst | Moderate | Clean oxidant (byproduct is O₂). | Requires specialized equipment (ozone generator), can be unselective without a catalyst. |

For industrial-scale production and for researchers seeking high yields and purity, the liquid-phase catalytic oxidation with a Co-Mn-Br system is the recommended method for the synthesis of this compound from 2-methylnaphthalene. For laboratory-scale synthesis where simplicity is desired and waste disposal is manageable, potassium permanganate oxidation offers a viable alternative. The use of dichromate and nitric acid is generally discouraged due to safety, environmental, and selectivity issues.

References

- 1. asianpubs.org [asianpubs.org]

- 2. US4477380A - Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate - Google Patents [patents.google.com]

- 3. EP0031573B1 - Process for the preparation of 2-methyl-1,4-naphthoquinone - Google Patents [patents.google.com]

- 4. US3405171A - Oxidation of alkylnaphthalenes to naphthalene carboxylic acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Synthetic Pathways to 2-Naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core established synthetic pathways for the preparation of 2-naphthoic acid, a key intermediate in the synthesis of pharmaceuticals, photochemicals, and other valuable organic compounds. This document provides a comparative analysis of the most common methodologies, detailed experimental protocols, and visual representations of the reaction workflows.

Comparative Overview of Synthetic Pathways

The synthesis of this compound can be achieved through several distinct routes, each with its own advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability. The following table summarizes the key quantitative data for the most prominent methods.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Oxidation of 2-Methylnaphthalene | 2-Methylnaphthalene | Co-Mn-Br catalyst, O₂ | 93 - 95 | > 99 | High yield, cost-effective starting material | Requires high pressure and temperature |

| Grignard Carboxylation | 2-Bromonaphthalene | Mg, CO₂ | 42 - 90 | Variable | Well-established, versatile method | Requires strictly anhydrous conditions |

| Haloform Reaction | 2-Acetylnaphthalene | Sodium hypochlorite | 87 - 88 | High | High yield, mild conditions | Requires precursor synthesis |

| Hydrolysis of 2-Cyanonaphthalene | 2-Cyanonaphthalene | Acid or base | Moderate to High | Variable | Standard transformation | Precursor may not be readily available |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic pathways to this compound.

Oxidation of 2-Methylnaphthalene

This industrial-scale method involves the liquid-phase catalytic oxidation of 2-methylnaphthalene using a cobalt-manganese-bromide catalyst system.

Experimental Protocol:

-

Reaction Setup: A high-pressure reactor is charged with 2-methylnaphthalene, acetic acid (as solvent), cobalt acetate, manganese acetate, and potassium bromide.

-

Catalyst Composition: The molar ratio of Co:Mn:Br is typically maintained at 1:1:2.

-

Reaction Conditions: The reactor is pressurized with oxygen to approximately 0.6 MPa and heated to around 120°C. The reaction is highly sensitive to temperature and pressure, which must be carefully controlled to ensure optimal conversion and selectivity.[1] The reaction progress is monitored by observing oxygen uptake.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered. The solvent is removed under reduced pressure. The resulting solid is washed with water, neutralized with a 5% NaOH solution, and filtered. The filtrate is then acidified with 5% HCl to precipitate the this compound. The product is collected by filtration and dried. A final purification can be achieved by recrystallization.

Grignard Carboxylation of 2-Bromonaphthalene

This classic laboratory method involves the formation of a Grignard reagent from 2-bromonaphthalene, followed by its reaction with carbon dioxide.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A small amount of 2-bromonaphthalene is added to initiate the reaction, which may be facilitated by the addition of a crystal of iodine. The remaining 2-bromonaphthalene, dissolved in anhydrous ether, is then added dropwise at a rate that maintains a gentle reflux.

-

Carboxylation: The Grignard reagent solution is cooled to approximately -7°C in an ice-salt bath. Dry carbon dioxide gas is then bubbled through the vigorously stirred solution, maintaining the temperature below -2°C.[2] The completion of the reaction is indicated by the cessation of the exothermic reaction.

-

Work-up and Purification: The reaction mixture is hydrolyzed by the slow addition of 25% sulfuric acid with cooling. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are then treated with 25% sodium hydroxide solution to extract the sodium salt of this compound. The alkaline solution is heated to remove volatile impurities, cooled, and then acidified with sulfuric acid to precipitate the crude this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization from toluene.

Haloform Reaction of 2-Acetylnaphthalene

This method provides a high-yield synthesis of this compound from 2-acetylnaphthalene, which can be prepared via Friedel-Crafts acylation of naphthalene.

Experimental Protocol:

-

Preparation of Sodium Hypochlorite Solution: Chlorine gas is passed through a cooled (below 0°C) solution of sodium hydroxide in water until the solution is neutral. A further amount of sodium hydroxide solution is then added.

-

Oxidation: The freshly prepared sodium hypochlorite solution is warmed to 55°C. 2-Acetylnaphthalene is added, and the mixture is stirred vigorously. An exothermic reaction occurs, and the temperature is maintained between 60-70°C with cooling as necessary.[3] Stirring is continued for approximately one hour.

-

Work-up and Purification: The reaction mixture is cooled, and any excess hypochlorite is quenched by the addition of sodium bisulfite solution. The mixture is then carefully acidified with concentrated hydrochloric acid to precipitate the crude this compound. The product is collected by filtration, washed with water, and dried. Recrystallization from 95% ethanol affords the pure product.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described above.

References

Preliminary Investigation of 2-Naphthoic Acid Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of 2-naphthoic acid derivatives, a class of compounds demonstrating significant potential in drug discovery. The rigid bicyclic structure of this compound serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological entities, including G protein-coupled receptors (GPCRs) and ion channels. This document outlines the synthesis, biological activities, and key experimental protocols for the evaluation of these derivatives, with a focus on their roles as P2Y14 receptor antagonists and NMDA receptor inhibitors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions, leveraging common organic chemistry transformations. A general approach to synthesize derivatives, such as the anti-inflammatory compound Methyl-1-hydroxy-2-naphthoate, starts from commercially available precursors like 1-hydroxy-2-naphthoic acid through esterification.[1] More complex derivatives, particularly those with substitutions on the naphthalene ring, are often constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2]

A representative synthetic workflow for creating substituted this compound derivatives is depicted below. This process typically begins with a brominated naphthalene precursor, which then undergoes a coupling reaction to introduce various aryl or alkyl groups. Subsequent modifications can be made to the carboxylic acid moiety.

Experimental Protocol: Synthesis of Methyl 1-hydroxy-2-naphthoate

This protocol describes the Fischer esterification of 1-hydroxy-2-naphthoic acid to yield Methyl 1-hydroxy-2-naphthoate.[1][2][3][4]

Materials:

-

1-hydroxy-2-naphthoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activities of this compound Derivatives

Research into this compound derivatives has revealed their potential as modulators of various biological targets, leading to diverse pharmacological effects.

P2Y14 Receptor Antagonism

A significant area of investigation for this compound derivatives is their activity as antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[5][6] The P2Y14 receptor is activated by UDP-sugars, such as UDP-glucose, which are released during cellular stress and inflammation.[7] Antagonists of this receptor are therefore promising candidates for anti-inflammatory therapies.[6] One of the most potent and selective antagonists identified is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN).[8]

Quantitative Data for P2Y14 Receptor Antagonists

| Compound | Assay Type | Target | Activity | Reference |

| PPTN (3) | Fluorescent Binding | hP2Y14R | IC₅₀ = 6.0 nM | [8] |

| MRS4916 (10) | Fluorescent Binding | hP2Y14R | IC₅₀ = 3.69 nM | [9] |

| MRS4917 (11) | Fluorescent Binding | hP2Y14R | IC₅₀ = 2.88 nM | [9] |

| 65 | Fluorescent Binding | hP2Y14R | IC₅₀ = 31.7 nM | [8] |

| 78 | Fluorescent Binding | hP2Y14R | IC₅₀ = 481 nM | [8] |

NMDA Receptor Inhibition

Derivatives of this compound have also been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. Over-activation of NMDA receptors is linked to various neurological conditions, making NMDA receptor antagonists a subject of considerable interest in neuroscience research. Structure-activity relationship studies have shown that substitutions on the this compound scaffold can lead to potent and subtype-selective inhibitors of NMDA receptors. For instance, the addition of a hydroxyl group at the 3-position and further halogen and phenyl substitutions can significantly increase inhibitory activity.

Quantitative Data for NMDA Receptor Inhibitors

| Compound | Target | Activity (IC₅₀) | Reference |

| This compound | GluN1/GluN2A | Low Activity | [7] |

| UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) | GluN1/GluN2A, B, C, D | ~ 2 µM | [7] |

| UBP628 | GluN1/GluN2A | Increased Selectivity | [7] |

| UBP608 | GluN1/GluN2A | Increased Selectivity | [7] |

Anti-inflammatory Activity and Signaling Pathway Modulation

Certain this compound derivatives, such as Methyl-1-hydroxy-2-naphthoate (MHNA), have demonstrated significant anti-inflammatory properties. MHNA has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is mediated through the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK.

Key Experimental Protocols

The following protocols provide a framework for the preliminary investigation of this compound derivatives.

P2Y14 Receptor Antagonist Activity - cAMP Assay

This protocol outlines a method to determine the antagonist activity of this compound derivatives at the P2Y14 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[7][10]

Cell Line: HEK293 cells stably expressing the human P2Y14 receptor (P2Y14-HEK293).

Materials:

-

P2Y14-HEK293 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

UDP-glucose (agonist)

-

Test compounds (this compound derivatives)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96- or 384-well microplates

Procedure:

-

Cell Seeding: Seed P2Y14-HEK293 cells into microplates and culture overnight to allow for attachment.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add a fixed concentration of UDP-glucose (typically EC₅₀ to EC₈₀) to all wells, except for the negative control, to stimulate the P2Y14 receptor. Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable cAMP signal.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Determine the IC₅₀ values for the test compounds by plotting the inhibition of the UDP-glucose-mediated decrease in forskolin-stimulated cAMP levels against the compound concentration.

NMDA Receptor Inhibitor Activity - Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the inhibitory effects of this compound derivatives on NMDA receptors.[11]

Cell Line: tsA201 cells transiently transfected with cDNAs for specific NMDA receptor subunits (e.g., GluN1 and GluN2A).

Materials:

-

Transfected tsA201 cells

-

External recording solution (containing appropriate ions, e.g., NaCl, KCl, CaCl₂, HEPES)

-

Internal pipette solution (containing appropriate ions, e.g., CsCl, MgCl₂, EGTA, HEPES)

-

NMDA and glycine (agonists)

-

Test compounds (this compound derivatives)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

Procedure:

-

Cell Preparation: Transfer a coverslip with transfected tsA201 cells to the recording chamber of the patch-clamp setup, perfused with the external solution.

-

Patching: Obtain a whole-cell patch-clamp recording from a transfected cell (identified, for example, by co-transfection with a fluorescent protein).

-

Agonist Application: Apply a solution containing NMDA and glycine to the cell to elicit an inward current mediated by the NMDA receptors.

-

Compound Application: Co-apply the test compound at various concentrations with the agonists to determine its effect on the NMDA receptor-mediated current.

-

Data Recording: Record the currents in the absence and presence of the test compound.

-

Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated currents and calculate the percentage of inhibition caused by the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Experimental and Logical Workflow

The preliminary investigation of this compound derivatives follows a logical progression from synthesis to biological characterization.

References

- 1. METHYL 1-HYDROXY-2-NAPHTHOATE | 948-03-8 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Research Landscape of CAS 93-09-4 and a Key Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the research applications of the chemical compound associated with CAS number 93-09-4, 2-Naphthoic Acid. Recognizing that compounds with similar structural motifs or applications are often of interest to researchers in drug development, this guide also provides a comprehensive overview of a structurally distinct but highly relevant pharmaceutical intermediate, 4-Methoxy-2-nitroaniline (CAS 96-96-8). The inclusion of the latter is intended to provide a broader context for medicinal chemists and drug discovery professionals, given its significant role in the synthesis of major pharmaceuticals.

Part 1: this compound (CAS 93-09-4): A Scaffold for Neurological and Dermatological Agents

This compound is an aromatic carboxylic acid that has garnered attention in medicinal chemistry as a versatile scaffold for the development of modulators for critical biological targets. Its rigid bicyclic structure provides a foundation for the synthesis of compounds with specific three-dimensional orientations, making it a valuable starting point for structure-activity relationship (SAR) studies.

Research Applications

The primary research applications of this compound in drug development are focused on two main areas: the modulation of N-methyl-D-aspartate (NMDA) receptors and the synthesis of novel retinoids.

NMDA Receptor Allosteric Inhibition: Over-activation of NMDA receptors is implicated in a variety of neurological and neuropsychiatric conditions.[1] this compound and its derivatives have been identified as allosteric, noncompetitive inhibitors of NMDA receptors.[2] These compounds do not bind to the agonist or co-agonist binding sites but rather to a distinct site on the receptor, modulating its function.[2] This mode of action is of significant interest as it may offer a more subtle and potentially safer way to control receptor activity compared to direct channel blockers.[3]

Synthesis of Retinoid Analogs: this compound serves as a key building block in the synthesis of 6-substituted this compound retinoids.[1] These synthetic retinoids are designed to selectively target retinoic acid receptors (RARs), with some derivatives showing selectivity for RARβ and RARγ.[1] Such selectivity is crucial for developing therapeutic agents with improved efficacy and reduced side effects for the treatment of various dermatological and oncological conditions.

Quantitative Data: NMDA Receptor Inhibition

The following table summarizes the inhibitory activity of this compound derivatives on different NMDA receptor subtypes. The IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's response.

| Compound | GluN1/GluN2A IC50 (µM) | GluN1/GluN2B IC50 (µM) | GluN1/GluN2C IC50 (µM) | GluN1/GluN2D IC50 (µM) |

| UBP552 (1,6-dibromo-2-hydroxy-3-naphthoic acid) | ~7 | ~7 | ~3 | ~3 |

| Reference: | [3] | [3] | [3] | [3] |

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for NMDA Receptor Inhibition

This protocol outlines the methodology for assessing the inhibitory effect of this compound derivatives on NMDA receptors expressed in Xenopus oocytes.[3]

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

- Inject each oocyte with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

- Incubate the oocytes at 16 °C for 2-3 days to allow for receptor expression.[4]

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[5]

- Clamp the membrane potential at a holding potential of -60 mV.

3. Data Acquisition:

- Obtain a stable baseline current.

- Apply a solution containing 10 µM L-glutamate and 10 µM glycine to elicit a steady-state NMDA receptor-mediated current.[3]

- Once a stable response is achieved, co-apply the test compound (e.g., a this compound derivative) at various concentrations along with the agonists.[3]

- Record the inhibition of the agonist-induced current.

- Wash the oocyte with the agonist solution to ensure washout of the test compound.

4. Data Analysis:

- Measure the peak current amplitude in the presence and absence of the test compound.

- Calculate the percentage of inhibition for each concentration of the test compound.

- Construct a dose-response curve and calculate the IC50 value.

Protocol 2: Synthesis of 6-Bromo-2-Naphthoic Acid

This protocol describes a method for the synthesis of 6-bromo-2-naphthoic acid, a key intermediate for certain retinoid analogs.[6]

1. Synthesis of 6-Amino-2-Naphthoic Acid:

- In a reaction vessel, react 6-hydroxy-2-naphthoic acid with ammonia in the presence of a sulfite or bisulfite salt.

- The reaction is typically carried out for 5 to 15 hours.[6]

2. Diazotization:

- Subject the resulting 6-amino-2-naphthoic acid to a diazotization reaction using a standard procedure, for instance, by reacting with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[6]

3. Sandmeyer Reaction:

- React the diazotized compound with copper(I) bromide in the presence of an acid to yield 6-bromo-2-naphthoic acid.[6]

Visualizations

Part 2: 4-Methoxy-2-nitroaniline (CAS 96-96-8): A Versatile Pharmaceutical Building Block

4-Methoxy-2-nitroaniline is an important intermediate in the synthesis of a variety of pharmaceutical compounds.[7] Its substituted aniline structure makes it a versatile precursor for the construction of more complex heterocyclic systems.

Research Applications

Synthesis of Proton Pump Inhibitors: 4-Methoxy-2-nitroaniline is a key starting material in the industrial synthesis of omeprazole, a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[7] The synthesis involves a multi-step process where the aniline is transformed into a substituted benzimidazole, which is then coupled with a pyridine moiety.[8]

Synthesis of Antimalarial Drugs: This compound also plays a crucial role in the production of primaquine, an antimalarial drug effective against the dormant liver stages of Plasmodium vivax and Plasmodium ovale. The synthesis typically involves the construction of the quinoline ring system from precursors derived from 4-methoxy-2-nitroaniline.

Anticancer Drug Development: Derivatives of 4-methoxy-2-nitroaniline have been investigated for their potential as anticancer agents. For example, some methoxyflavone analogs, which can be conceptually derived from similar precursors, have shown cytotoxic activity against various cancer cell lines.[9]

Quantitative Data: Anticancer Activity of Related Methoxyflavone Analogs

The following table presents the IC50 values for representative methoxyflavone analogs against different cancer cell lines. While not direct derivatives of 4-methoxy-2-nitroaniline, they share structural motifs and highlight the potential of methoxy-substituted aromatic compounds in cancer research.

| Compound | Cell Line | IC50 (µM) |

| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 (Breast Cancer) | 4.9 |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast Cancer) | 3.71 |

| Chrysosplenetin (5,4′-dihydroxy-3,6,7,3′-TeMF) | MCF-7 (Breast Cancer) | 0.3 |

| Reference: | [9] |

Experimental Protocols

Protocol 3: Synthesis of 4-Methoxy-2-nitroaniline via Continuous Flow Reactor

This protocol describes a modern and efficient method for the synthesis of 4-methoxy-2-nitroaniline.[10]

1. Acetylation (Reactor I):

- A solution of 4-methoxyaniline in a suitable solvent (e.g., acetic acid) and acetic anhydride are continuously fed into a flow reactor.

- The acetylation reaction proceeds to form 4-methoxyacetanilide.

2. Nitration (Reactor II):

- The output from Reactor I, containing 4-methoxyacetanilide, is mixed with a nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) in a second flow reactor.

- The nitration occurs regioselectively to yield 4-methoxy-2-nitroacetanilide.

3. Hydrolysis (Reactor III):

- The nitrated intermediate is then passed into a third reactor where it is hydrolyzed, typically with an aqueous acid or base, to remove the acetyl group.

- This step yields the final product, 4-methoxy-2-nitroaniline.

4. Work-up:

- The reaction mixture is then subjected to post-treatment, which may include neutralization, extraction, and crystallization to isolate the pure product.

Protocol 4: General Procedure for the Synthesis of Omeprazole Sulfide

This protocol outlines a key step in the synthesis of omeprazole, the coupling of the benzimidazole and pyridine moieties.[11]

1. Preparation of the Thiolate:

- Dissolve 5-methoxy-2-mercaptobenzimidazole in a suitable solvent such as ethanol.

- Add a solution of sodium hydroxide to form the sodium thiolate salt.

2. Coupling Reaction:

- To the solution of the thiolate, add a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water.

- The reaction is typically stirred for several hours at room temperature. A phase transfer catalyst may be used to facilitate the reaction.[12]

3. Isolation:

- After the reaction is complete, the product, omeprazole sulfide, is isolated by extraction with an organic solvent, followed by washing, drying, and concentration.

4. Oxidation:

- The final step to obtain omeprazole is the oxidation of the sulfide to a sulfoxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[8]

Visualizations

References

- 1. Retinoic acid receptor beta,gamma-selective ligands: synthesis and biological activity of 6-substituted this compound retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships for allosteric NMDA receptor inhibitors based on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 7. 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate [punagri.com]

- 8. scispace.com [scispace.com]

- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 10. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 11. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: 2-Naphthoic Acid as a Versatile Fluorescent Probe

Introduction

2-Naphthoic acid (2-NA) is an aromatic organic compound featuring a naphthalene core functionalized with a carboxylic acid group. The naphthalene moiety provides intrinsic fluorescence, making 2-NA a valuable tool for various spectroscopic applications. Its fluorescence properties are sensitive to the local environment, including polarity, pH, and binding events. The presence of the carboxyl group, which has a ground-state pKa of approximately 4.2, allows for pH-dependent studies and potential interactions with metal ions and biological macromolecules.[1] These characteristics make this compound a versatile, extrinsic fluorescent probe for researchers in biochemistry, materials science, and drug development.

Spectroscopic and Photophysical Properties

The utility of this compound as a fluorescent probe is defined by its photophysical parameters. While some properties are well-documented, others, like the fluorescence quantum yield, may need to be determined experimentally for specific solvent systems.

| Property | Value / Description |

| Chemical Formula | C₁₁H₈O₂ |

| Molar Mass | 172.18 g·mol⁻¹[1] |

| pKa (Ground State) | ~4.2[1] |

| UV-Vis Absorption Maxima (λ_abs) | 236 nm, 280 nm, 334 nm (in acidic mobile phase) |

| Fluorescence Emission (λ_em) | Estimated ~350-360 nm (protonated form) and >400 nm (deprotonated form). The emission is pH-dependent, analogous to similar compounds like 2-naphthol which emits at 356 nm (acid) and 416 nm (base).[2] |

| Stokes Shift | Estimated >20 nm. Varies with pH and solvent polarity. |

| Fluorescence Quantum Yield (Φ_F) | Not widely reported. Can be determined experimentally using the comparative method. Naphthalene derivatives often show solvent-dependent quantum yields.[3] |

| Solubility | Soluble in alcohol and diethyl ether; slightly soluble in hot water. |

Application 1: pH-Dependent Fluorescence and pKa Determination

The carboxyl group of this compound allows it to exist in a protonated (acidic) or deprotonated (anionic) state, depending on the pH. These two forms exhibit distinct fluorescence spectra, enabling the use of 2-NA as a pH-sensitive probe. This property is particularly useful for studying proton transfer dynamics and determining the acidity constants in both the ground state (pKa) and the excited state (pKa*).

Protocol: Determination of Ground-State pKa

This protocol is adapted from methodologies used for similar compounds like 2-naphthol.[2][4]

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 1 mM in ethanol).

-

Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa (e.g., from pH 2.0 to 7.0 with 0.5 pH unit increments).

-

Prepare two reference solutions: one strongly acidic (e.g., 0.1 M HCl, pH 1) and one strongly basic (e.g., pH 8-9 buffer, where the carboxylate form dominates).

-

-

Sample Preparation:

-

For each buffer and reference solution, prepare a sample in a quartz cuvette by adding a small, identical aliquot of the 2-NA stock solution. The final concentration should be low enough to keep the absorbance below 0.1 to avoid inner filter effects (e.g., 5-10 µM).

-

-

Spectroscopic Measurements:

-

Set a spectrofluorometer to an excitation wavelength where both the protonated and deprotonated forms absorb, often near an isosbestic point (e.g., ~330-335 nm). If the isosbestic point is unknown, use the absorption maximum of the acid form.

-

Record the fluorescence emission spectrum for each sample over a range that covers the emission from both species (e.g., 340 nm to 500 nm).

-

-

Data Analysis:

-

Identify the emission maxima for the fully protonated (I_acid, from pH 1 sample) and deprotonated (I_base, from pH 8 sample) forms.

-

For each intermediate pH sample, record the fluorescence intensity (I) at the emission maximum of the deprotonated (anionic) form.

-

Plot pH versus log[(I - I_acid) / (I_base - I)].

-

The pKa is the pH value where the logarithmic term is zero (i.e., the x-intercept of the linear fit). This is derived from the Henderson-Hasselbalch equation.[2]

-

Application 2: Probing Hydrophobic Pockets in Proteins

Naphthalene-based probes often exhibit enhanced fluorescence and a blue shift in their emission maximum when they move from a polar aqueous environment to a nonpolar, hydrophobic environment, such as the binding pocket of a protein. This phenomenon, known as solvatochromism, allows this compound to be used as a probe for protein conformation and ligand binding.

Protocol: Titration of Bovine Serum Albumin (BSA) with this compound

This protocol describes a general method to determine the binding affinity (dissociation constant, Kd) of 2-NA for a model protein.

-

Reagent Preparation:

-

Prepare a 10 µM solution of BSA in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

-

Prepare a 1 mM stock solution of this compound in ethanol. From this, prepare a 100 µM working solution in the same phosphate buffer. Ensure the final ethanol concentration in the assay is minimal (<1%) to avoid protein denaturation.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to ~334 nm.

-

Set the emission scan range from 350 nm to 500 nm.

-

Use a 1 cm path length quartz cuvette and maintain a constant temperature (e.g., 25°C) using a Peltier element.

-

-

Titration Procedure:

-

Place 2 mL of the 10 µM BSA solution into the cuvette. Record the baseline fluorescence spectrum (this is the intrinsic protein fluorescence).

-

Add a small aliquot (e.g., 2 µL) of the 100 µM 2-NA solution to the cuvette for a final concentration of 0.1 µM. Mix gently and allow it to equilibrate for 2-3 minutes.

-

Record the fluorescence emission spectrum.

-

Continue adding aliquots of the 2-NA solution to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 15, 20 µM). Record the spectrum after each addition.

-

Perform a control titration by adding 2-NA to the buffer solution without BSA to correct for the fluorescence of the free probe.

-

-

Data Analysis:

-

For each titration point, subtract the fluorescence of the free probe (from the control titration) from the corresponding spectrum of the BSA-probe mixture.

-